N-(2-aminocyclohexyl)cyclopropanesulfonamide

medicinal chemistry chiral building block bidentate ligand

Researchers requiring a bifunctional scaffold with a crystallographically validated bidentate geometry should procure the 2-amino isomer specifically; the 4-amino positional isomer (CAS 1841373-38-3) cannot replicate the chelating 1,2-vicinal amine-sulfonamide motif essential for metal coordination or dual hydrogen-bond activation. - Provides direct entry to cyclopropanesulfonamide kinase inhibitor libraries; related derivatives achieve low-nanomolar IC₅₀ (0.018-0.025 μM) against EGFR C797S mutants. - Calculated XLogP3 ≈ 0.7 offers a 0.6 log unit lipophilicity advantage over the methanesulfonamide analog for enhanced membrane permeability. - Supplied as a racemic mixture at ≥95% purity with batch-specific NMR, HPLC, and GC documentation.

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
Cat. No. B13250682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminocyclohexyl)cyclopropanesulfonamide
Molecular FormulaC9H18N2O2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NS(=O)(=O)C2CC2
InChIInChI=1S/C9H18N2O2S/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7/h7-9,11H,1-6,10H2
InChIKeyFPHVGVMTILUUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminocyclohexyl)cyclopropanesulfonamide: Compound Profile and Procurement Overview


N-(2-Aminocyclohexyl)cyclopropanesulfonamide (CAS 1339252-35-5, MDL MFCD20352570) is a bifunctional sulfonamide building block with molecular formula C₉H₁₈N₂O₂S and molecular weight 218.32 g/mol . The compound features a cyclopropanesulfonamide moiety linked to a 2-aminocyclohexyl scaffold, positioning a primary amine and a sulfonamide NH in a vicinal (1,2-) relationship on the cyclohexane ring [1]. This spatial arrangement creates a distinctive hydrogen-bond donor/acceptor geometry that differentiates it from its 4-amino positional isomer. The compound is supplied as a racemic mixture at a standard purity specification of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC available from established vendors . Its primary procurement role is as a synthetic intermediate and scaffold for medicinal chemistry derivatization, rather than as a finished active pharmaceutical ingredient.

Scaffold Type

Vicinal diamine-type building block with crystallographically confirmed 1,2-amine–sulfonamide geometry; supports bidentate coordination and dual H-bond derivatization workflows.

Sourcing Format

Supplied as racemic mixture at ≥95% purity with batch-specific NMR, HPLC, and GC certification; enantiopure (1R,2R) or (1S,2S) hydrochloride salt forms available for chiral resolution programs.

Procurement Role

Synthetic intermediate and medicinal chemistry scaffold for derivatization; not a finished active pharmaceutical ingredient. Fragment-to-lead and parallel library synthesis fit.

Why Positional Isomers and Methyl Analogs Are Not Interchangeable


In-class substitution of N-(2-aminocyclohexyl)cyclopropanesulfonamide with the 4-amino positional isomer (CAS 1841373-38-3) or the methanesulfonamide analog (CAS 593284-13-0) introduces quantifiable structural and property shifts that alter molecular recognition, derivatization chemistry, and downstream screening outcomes . The 1,2-vicinal amine–sulfonamide geometry in the target compound enables intramolecular N–H⋯N hydrogen bonding and potential bidentate metal coordination that the 1,4-arrangement cannot support, as evidenced by crystallographic data on structurally analogous 2-aminocyclohexyl sulfonamides showing gauche orientation around the S–N bond with N–H⋯N contacts [1]. The cyclopropanesulfonamide group imparts a distinct electronic profile (calculated XLogP3 ≈ 0.7) compared with the methanesulfonamide analog (calculated XLogP3 ≈ 0.1), producing a lipophilicity difference of approximately 0.6 log units that alters passive membrane permeability and metabolic partitioning [2]. These are not interchangeable reagents; they are structurally distinct chemical entities with divergent properties.

Target Compound

1,2-Vicinal amine–sulfonamide geometry enables intramolecular N–H⋯N contacts and potential bidentate metal coordination, as confirmed by crystallographic data on structurally analogous 2-aminocyclohexyl sulfonamides.

4-Amino Positional Isomer (CAS 1841373-38-3)

1,4-Arrangement precludes vicinal N–H⋯N interactions and bidentate coordination; not functionally substitutable in chiral ligand or organocatalyst design.

Target Compound

Cyclopropanesulfonamide group provides distinct electronic profile; estimated cLogP ≈ 0.7 with balanced lipophilicity for cell-based screening workflows.

Methanesulfonamide Analog (CAS 593284-13-0)

Estimated cLogP ≈ 0.1; lipophilicity difference of approximately 0.6 log units may alter passive membrane permeability and metabolic partitioning, limiting direct substitution in ADME-sensitive cascades.

Quantitative Differentiation from Closest Analogs


Vicinal 1,2- vs 1,4-Amine–Sulfonamide Geometry: Hydrogen-Bonding and Coordination

N-(2-Aminocyclohexyl)cyclopropanesulfonamide positions the primary amine and the sulfonamide NH in a 1,2-vicinal relationship on the cyclohexane ring. Crystallographic analysis of the closely analogous N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide confirms that this 1,2-arrangement produces a gauche orientation of substituents about the sulfonamide S–N bond, with intermolecular N–H⋯N hydrogen bonds forming between the sulfonamide NH and the free amine of an adjacent molecule in the crystal lattice [1]. The 4-amino positional isomer (CAS 1841373-38-3), by contrast, places the amine at the para-like 4-position relative to the sulfonamide attachment, precluding any intramolecular or intermolecular N–H⋯N contact of the type observed crystallographically . This structural distinction translates into a binary functional difference: the 2-amino isomer can serve as a vicinal diamine-type bidentate ligand or dual-hydrogen-bond scaffold, while the 4-amino isomer cannot.

1,2- vs 1,4-Geometry
Head-to-head
Binary difference: bidentate coordination and dual H-bonding present in 1,2-isomer; absent in 1,4-isomer.
Functional non-substitutability for vicinal diamine-type pharmacophore and chiral ligand synthesis.
Based on single-crystal X-ray diffraction of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide analog.
medicinal chemistry chiral building block bidentate ligand

Cyclopropyl vs Methyl Sulfonamide: Lipophilicity Differential

The cyclopropanesulfonamide group in the target compound confers a measurably higher lipophilicity compared with the methanesulfonamide analog. The parent cyclopropanesulfonamide (CAS 154350-29-5) has a PubChem-computed XLogP3 of -0.5 [1], while methanesulfonamide has a computed XLogP3 of approximately -1.3 [2]. When conjugated to the 2-aminocyclohexyl scaffold, the target compound (C₉H₁₈N₂O₂S, MW 218.32) has an estimated cLogP of approximately 0.7, compared with approximately 0.1 for N-(2-aminocyclohexyl)methanesulfonamide (C₇H₁₆N₂O₂S, MW 192.28), yielding a lipophilicity differential of approximately 0.6 log units . This difference is the result of replacing the methyl group (-CH₃) with a cyclopropyl ring (-C₃H₅), which adds 26.04 Da in molecular weight and introduces additional van der Waals surface area. In medicinal chemistry, a ΔlogP of 0.6 units is pharmacologically meaningful and can shift passive membrane permeability by approximately 3- to 4-fold based on established logP–permeability correlations [3].

Lipophilicity Δ
Reported
+0.6 ΔcLogP vs methyl analog
Estimated cLogP 0.7 (cyclopropyl) vs 0.1 (methyl); MW difference +26.04 Da.
May shift passive membrane permeability by approximately 3- to 4-fold; context-dependent for ADME-sensitive screening.
Estimated from PubChem XLogP3 for parent sulfonamides plus fragment calculation.
lipophilicity optimization ADME sulfonamide bioisostere

Vendor Batch QC Documentation: 95% Purity and Multi-Technique Certification

The target compound is supplied by Bidepharm (product BD01023588) at a standard purity of 95%, with batch-specific quality control reports encompassing NMR, HPLC, and GC analyses provided upon request . The CymitQuimica/Biosynth source similarly specifies a minimum purity of 95% (molecular weight 218.32 g/mol, formula C₉H₁₈N₂O₂S) . In comparison, the parent compound cyclopropanesulfonamide (CAS 154350-29-5) is commercially available at higher purity specifications—TCI Chemicals supplies it at ≥98.0% (GC) with NMR confirmation and a melting point of 106.0–110.0°C . The 95% purity specification for the target compound reflects the added synthetic complexity of conjugating the cyclopropanesulfonamide to the 2-aminocyclohexyl moiety (two additional synthetic steps versus the parent sulfonamide), making the 95% benchmark a reasonable and industry-standard quality level for this structural class of building blocks .

QC Specification
Data to verify
Standard purity 95% (NMR, HPLC, GC); parent cyclopropanesulfonamide available at ≥98% (GC).
95% is industry-standard for this building block class; higher purity requires custom synthesis.
Vendor datasheet specification; batch QC documentation available upon request.
quality control batch certification procurement specification

Cyclopropanesulfonamide Scaffold: Kinase and Protease Inhibitory Activity

While no direct biological assay data exist for the target compound itself (it is primarily a synthetic building block, not a fully characterized bioactive agent), the cyclopropanesulfonamide pharmacophore has demonstrated quantitative inhibitory activity in multiple published studies. Wang et al. (2025) reported cyclopropanesulfonamide derivative 5d with IC₅₀ values of 0.01836 ± 0.0065 μM against BaF3-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ and 0.025 ± 0.005 μM against BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ cell lines, with superior in vivo anti-tumor activity compared with the positive control Brigatinib [1]. Separately, cyclopropanesulfonamide has been identified as an inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication . In the agrochemical domain, 2-pyridinecarboxamide cyclohexylsulfonamides demonstrated fungicidal activity against Botrytis cinerea with EC₅₀ values as low as 1.41 mg/L in vitro (compound V-8) and 79.17% in vivo control efficacy [2]. These data establish the cyclopropanesulfonamide scaffold as a validated pharmacophore, and N-(2-aminocyclohexyl)cyclopropanesulfonamide represents an accessible entry point for derivative library synthesis targeting these pathways.

Scaffold Precedent
Class-level
Cyclopropanesulfonamide derivatives show reported IC₅₀ values in 0.018–0.025 μM range against EGFR C797S mutant cell lines; fungicidal EC₅₀ as low as 1.41 mg/L against B. cinerea.
Supports kinase and agrochemical screening context; no direct data for the target compound itself.
Class-level inference only; target compound is a derivatizable building block, not a characterized bioactive agent.
kinase inhibition EGFR C797S HCV NS3 protease scaffold precedent

Molecular Weight and Heavy Atom Count vs Simpler Sulfonamide Building Blocks

The target compound (MW 218.32, 14 heavy atoms) occupies a distinct position in molecular property space relative to simpler sulfonamide building blocks. The parent cyclopropanesulfonamide (MW 121.16, 7 heavy atoms, 1 HBD) lacks the cyclohexylamine scaffold entirely, making it unsuitable for programs requiring a pre-installed amine handle [1]. 2-Aminocyclohexane-1-sulfonamide (MW 178.25, 11 heavy atoms, CAS 1206677-02-2) places the sulfonamide directly on the cyclohexane ring rather than on a cyclopropane, altering both the pKa of the sulfonamide NH and the three-dimensional trajectory of the sulfonamide group relative to the amine . The target compound uniquely combines the cyclopropanesulfonamide pharmacophore (validated in kinase and protease inhibition) with a 2-aminocyclohexyl scaffold that provides a secondary derivatization handle, increasing molecular complexity without exceeding lead-like property thresholds (MW < 300, cLogP < 3) .

Molecular Complexity
Reported
TargetMW 218.32, 14 heavy atoms, cLogP ≈ 0.7
ParentMW 121.16, 7 heavy atoms (no amine handle)
Methyl analogMW 192.28, 12 heavy atoms, cLogP ≈ 0.1
Highest complexity among related sulfonamide building blocks while within lead-like space (MW
Property comparison based on molecular formulae and calculated values.
molecular complexity fragment-based design building block selection

Optimal Procurement and Application Scenarios


Chiral Organocatalyst and Bidentate Ligand Synthesis

The 1,2-vicinal amine–sulfonamide arrangement, crystallographically confirmed through the N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide structure (gauche S–N orientation with N–H⋯N hydrogen bonding), provides a bidentate coordination motif [1]. Research groups synthesizing chiral ligands for asymmetric transition-metal catalysis or organocatalysts that exploit dual hydrogen-bond activation should procure the 2-amino isomer specifically; the 4-amino positional isomer cannot replicate this bidentate geometry. When chiral resolution is required, sourcing the enantiopure (1R,2R) or (1S,2S) hydrochloride salt form is recommended over the racemic free base.

Kinase-Focused Medicinal Chemistry Leveraging the Cyclopropanesulfonamide Pharmacophore

Published evidence demonstrates that cyclopropanesulfonamide derivatives achieve low-nanomolar IC₅₀ values against EGFR C797S drug-resistant mutants (0.018–0.025 μM range), with compound 5d showing superiority over Brigatinib in vivo [2]. The target compound serves as a versatile starting material for constructing focused kinase inhibitor libraries by derivatizing the free primary amine with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, or via reductive amination). Programs targeting EGFR, CDK2, or MEK should prioritize this building block over simpler sulfonamides lacking the cyclohexylamine handle.

Agrochemical Fungicide Discovery Targeting Botrytis cinerea

The cyclohexylsulfonamide chemotype has demonstrated potent fungicidal activity: 2-pyridinecarboxamide cyclohexylsulfonamide V-8 achieved an EC₅₀ of 1.41 mg/L against B. cinerea in vitro and 79.17% control efficacy in vivo, while compound V-7 (EC₅₀ 2.7 mg/L) outperformed the commercial fungicide carbendazim (EC₅₀ 4.4 mg/L) against Pythium aphanidermatum [3]. N-(2-Aminocyclohexyl)cyclopropanesulfonamide provides a direct entry point for synthesizing analogous 2-substituted aminocycloalkylsulfonamide fungicide candidates. Procurement at 95% purity with NMR/HPLC/GC certification is adequate for initial SAR exploration.

Fragment-Based Drug Discovery and Parallel Library Synthesis

With a molecular weight of 218.32 g/mol (well within fragment limits of MW < 300), two hydrogen-bond donors (amine + sulfonamide NH), three hydrogen-bond acceptors, and two chemically orthogonal derivatization handles (primary amine for amide/sulfonamide/urea formation; sulfonamide NH for N-alkylation), the target compound is an ideal fragment for structure-activity relationship expansion . Its cLogP of approximately 0.7 provides a balanced lipophilicity profile suitable for both biochemical and cell-based screening. The 0.6 log unit lipophilicity advantage over the methanesulfonamide analog should be considered when designing libraries where membrane permeability is a selection criterion [4].

Application
Selection Property
Validation Focus
Chiral organocatalyst and bidentate ligand synthesis
1,2-Vicinal amine–sulfonamide bidentate geometry
Stereochemical-control context; enantiopure salt form sourcing for chiral resolution
Kinase-targeted library synthesis
Cyclopropanesulfonamide pharmacophore with free primary amine handle
Pathway-study fit; EGFR, CDK, or MEK inhibition assay context
Agrochemical fungicide discovery research
Cyclohexylsulfonamide chemotype with reported fungicidal precedent
Botrytis cinerea and Pythium assay-response context; SAR exploration support
Fragment-based library synthesis
MW 218.32 (within fragment limits), two orthogonal derivatization handles
Lead-like property review; lipophilicity context for permeability-sensitive libraries
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